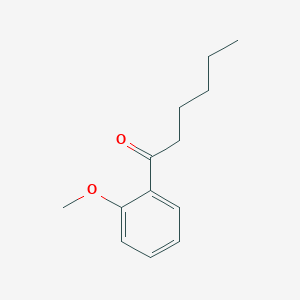

1-(2-Methoxyphenyl)hexan-1-one

Description

1-(2-Methoxyphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted at the 1-position with a 2-methoxyphenyl group. The ortho-methoxy substituent imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIAYHLHAKSDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496396 | |

| Record name | 1-(2-Methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364760-94-1 | |

| Record name | 1-(2-Methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(2-methoxyphenyl)hexanoic acid.

Reduction: Formation of 1-(2-methoxyphenyl)hexanol.

Substitution: Formation of various substituted phenylhexanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)hexan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for ketone reductases, undergoing reduction to form the corresponding alcohol. The methoxy group can influence the compound’s reactivity and interaction with enzymes or other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Key Observations:

- Substituent Position: The ortho-methoxy group in this compound likely induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-MeO or 4-OH derivatives).

- Functional Groups : Hydroxyl substituents (e.g., 2-OH or 4-OH) enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives. DIF-3’s dichloro and dihydroxy groups enhance its bioactivity, suggesting electron-withdrawing groups potentiate anti-tumor effects .

- Spectral Data: The ¹H NMR of 1-(2-Hydroxyphenyl)hexan-1-one shows a downfield-shifted hydroxyl proton (δ 12.38), absent in methoxy analogs, serving as a diagnostic marker for structural differentiation .

Biological Activity

1-(2-Methoxyphenyl)hexan-1-one is a synthetic organic compound belonging to the class of ketones. Its structure features a methoxy group attached to the phenyl ring, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C_{11}H_{14}O

- Molecular Weight : 178.23 g/mol

- Structure : The compound consists of a hexanone chain with a methoxy-substituted phenyl group. This substitution can affect its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biological systems. Preliminary studies suggest that this compound may exhibit:

- Monoamine Transporter Interaction : Similar to other phenyl ketones, it may inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic levels of these neurotransmitters.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, particularly against certain bacterial strains, suggesting a role in combating infections.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various ketones, including this compound, revealed the following results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 16 μg/mL |

These findings indicate that while this compound has some antimicrobial properties, it is less potent than established antibiotics.

Case Studies

- Study on Antichlamydial Activity : In a study investigating new compounds for antichlamydial activity, derivatives similar to this compound were synthesized and tested. The results showed moderate activity against Chlamydia trachomatis, with implications for developing targeted therapies against this pathogen .

- Neuropharmacological Studies : Research into the neuropharmacological effects of methoxy-substituted phenyl ketones indicated potential anxiolytic and antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels due to reuptake inhibition .

Toxicity and Safety Profile

Toxicological assessments are critical for determining the safety profile of this compound. Preliminary studies suggest:

- Cytotoxicity : Evaluations using human cell lines indicated that concentrations below 100 μg/mL did not exhibit significant cytotoxic effects.

- Mutagenicity : Tests conducted on Drosophila melanogaster showed no mutagenic effects at tested concentrations, indicating a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.